molecular formula C25H25N5O5S B14966565 Ethyl 1-[[2-[(2-methoxyphenyl)amino]-5-oxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-8-yl]carbonyl]-4-piperidinecarboxylate CAS No. 896704-21-5

Ethyl 1-[[2-[(2-methoxyphenyl)amino]-5-oxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-8-yl]carbonyl]-4-piperidinecarboxylate

Katalognummer: B14966565
CAS-Nummer: 896704-21-5
Molekulargewicht: 507.6 g/mol
InChI-Schlüssel: CHWXTBBSMTYINQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a thiadiazoloquinazoline core, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of 2-amino-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline with 2-methoxyaniline in the presence of a suitable catalyst. The resulting intermediate is then reacted with ethyl piperidine-4-carboxylate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

Wirkmechanismus

The mechanism of action of ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

ETHYL 1-{2-[(2-METHOXYPHENYL)AMINO]-5-OXO-5H-[1,3,4]THIADIAZOLO[2,3-B]QUINAZOLINE-8-CARBONYL}PIPERIDINE-4-CARBOXYLATE is unique due to its combination of a thiadiazoloquinazoline core with a piperidine moiety, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Eigenschaften

CAS-Nummer

896704-21-5

Molekularformel

C25H25N5O5S

Molekulargewicht

507.6 g/mol

IUPAC-Name

ethyl 1-[2-(2-methoxyanilino)-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C25H25N5O5S/c1-3-35-23(33)15-10-12-29(13-11-15)21(31)16-8-9-17-19(14-16)27-25-30(22(17)32)28-24(36-25)26-18-6-4-5-7-20(18)34-2/h4-9,14-15H,3,10-13H2,1-2H3,(H,26,28)

InChI-Schlüssel

CHWXTBBSMTYINQ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC=CC=C5OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.